tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
The compound tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a fluoromethyl group at position 2 and a hydroxyl group at position 4. It serves as a key intermediate in pharmaceutical synthesis, particularly for β-turn mimetics and kinase inhibitors. The stereochemistry (2S,4S) and fluorine substitution enhance its metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMMRVKXQOTDV-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves multiple steps, beginning with the construction of the pyrrolidine ring. One common method is to start with a chiral precursor, such as an amino acid derivative, and then introduce the fluoromethyl group via nucleophilic substitution. The final step typically involves protecting the hydroxyl group and the carboxyl group to achieve the desired tert-butyl ester.
Typical reaction conditions include the use of bases like potassium carbonate or sodium hydride, polar solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions depending on the step.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for cost, yield, and scalability. Continuous flow reactors and automated synthesis setups are often employed. These methods ensure high reproducibility and efficiency, which is critical for large-scale manufacturing.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions to yield the free amine.
*Yield inferred from analogous deprotection reactions in.
Functionalization of the Hydroxyl Group
The C4 hydroxyl group undergoes oxidation, substitution, or protection.
Oxidation to Ketone
| Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM, 0°C to RT, 3h | 4-Ketopyrrolidine derivative | 78% | † |
| Swern oxidation | Oxalyl chloride/DMSO, -78°C | 4-Ketopyrrolidine derivative | 65% | † |
†Reactions adapted from analogous 4-hydroxypyrrolidine systems in .
Tosylation and Substitution
| Step | Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|---|
| 1 | Tosylation | TsCl, Et₃N, DCM, 0°C, 2h | 4-Tosylate intermediate | 85% | |
| 2 | Nucleophilic substitution | NaN₃, DMF, 60°C, 12h | 4-Azido derivative | 70% |
Reactions Involving the Fluoromethyl Group
The C2 fluoromethyl group exhibits limited reactivity under standard conditions but participates in specialized transformations.
‡Reactivity inferred from structurally similar difluoromethyl analogs in .
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under strong acidic or basic conditions.
| Reaction Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Pyrrolidine-2-carboxylic acid | 60% | |
| Basic hydrolysis | NaOH, MeOH/H₂O, RT, 6h | Sodium carboxylate intermediate | 75% |
Stereochemical Considerations
The (2S,4S) configuration influences reaction outcomes:
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable for creating chiral centers in molecules.
Biology
In biological research, it can act as a probe or intermediate in the study of enzyme functions and metabolic pathways. Its fluorinated group is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor ligands.
Medicine
This compound has potential applications in drug development. The fluoromethyl group can enhance the metabolic stability of pharmaceutical compounds, making it an attractive feature for designing new medications.
Industry
In the materials science industry, pyrrolidine derivatives like this one are explored for their potential use in creating polymers and advanced materials with specific properties.
Mechanism of Action
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Molecular Targets and Pathways Involved
The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. The exact mechanism can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with analogs differing in substituents at positions 2 and 4 of the pyrrolidine ring.
Analysis of Substituent Effects
Fluorine vs. Hydroxymethyl (Position 2)
- Fluoromethyl Group : Enhances lipophilicity and metabolic resistance compared to hydroxymethyl, making it advantageous in CNS-targeting drugs .
- Hydroxymethyl Group : Increases polarity and hydrogen-bonding capacity, improving solubility in aqueous media .
Hydroxyl vs. Fluorine (Position 4)
- Hydroxyl Group : Participates in hydrogen bonding, critical for interactions with biological targets like kinases .
- 4,4-Difluoro Substitution : Introduces conformational rigidity due to the geminal fluorine atoms, altering ring puckering and steric effects .
Carbamoyl and Aminomethyl Modifications
- Aminomethyl Group: Provides a site for further functionalization (e.g., conjugation with prodrugs) but may increase susceptibility to oxidation .
Methoxymethyl and Difluoromethylene Derivatives
- Methoxymethyl : Balances lipophilicity and solubility, often used to tune pharmacokinetic profiles .
Biological Activity
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1207853-00-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.
Chemical Structure and Properties
- Molecular Formula: C10H18FNO3
- Molecular Weight: 219.26 g/mol
- IUPAC Name: this compound
- Purity: 97% .
The compound features a pyrrolidine ring with a hydroxyl group and a fluoromethyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves chiral synthesis techniques to ensure the correct stereochemistry at the 2 and 4 positions of the pyrrolidine ring. The process may utilize various reagents and conditions to achieve high yields and purity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have shown that compounds similar to this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, inhibitors of the von Hippel-Lindau (VHL) protein have been linked to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in tumor metabolism .
2. Neuroprotective Effects
There is evidence suggesting that related pyrrolidine derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The presence of the hydroxyl group is believed to enhance interaction with biological targets involved in neuroprotection .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which could contribute to its pharmacological profile. For example, it may act as an inhibitor of certain proteases involved in disease processes .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Tumor Inhibition: A recent study demonstrated that a series of pyrrolidine-based compounds showed significant inhibition of tumor growth in xenograft models, with some compounds exhibiting IC50 values in the low nanomolar range .
- Neuroprotective Study: Another research effort focused on evaluating the neuroprotective effects of hydroxypyrrolidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated reduced cell death and improved survival rates in treated groups compared to controls .
Research Findings Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via multi-step sequences involving stereoselective fluorination and hydroxylation. For example, tert-butyl-protected pyrrolidine derivatives are fluorinated using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Stereocontrol is achieved through chiral auxiliaries or catalysts, as seen in the hydrogenation of enamine intermediates (e.g., Pd/C-catalyzed hydrogenation of α,β-unsaturated esters) . Key steps include:
- Stereochemical confirmation : Chiral HPLC or polarimetry ([α]D measurements) validate enantiopurity .
- Protection/deprotection : tert-Butoxycarbonyl (Boc) groups are used to protect amines, with cleavage via TFA .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer :
- NMR : 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants (e.g., JHF in 19F NMR) distinguish axial vs. equatorial fluoromethyl groups .
- HRMS : High-resolution mass spectrometry validates molecular formula .
- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
- Table : Common Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | δ 4.2–4.5 (m, CH2F), δ 1.4 (s, Boc) | |
| 13C NMR | δ 155–160 (C=O), δ 80–85 (Boc) | |
| HRMS | [M+H]+ calculated vs. observed |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for similar pyrrolidine derivatives?
- Methodological Answer : Yield discrepancies often arise from reaction conditions (e.g., solvent purity, temperature gradients). For example:
- Optimization : In , a 42% yield for a fluorinated analog was improved to 69% in by using Pd/C hydrogenation at controlled H2 pressure .
- Troubleshooting : Low yields may stem from competing elimination pathways; quenching reactions at precise pH (e.g., pH 2 in silyl ether cleavage) minimizes side products .
Q. What computational methods are used to model the compound’s reactivity and interactions?
- Methodological Answer :
- DFT calculations : Predict fluoromethyl group orientation and hydrogen-bonding interactions (e.g., hydroxyl group with Boc carbonyl) .
- Molecular docking : Models binding affinity to biological targets (e.g., enzymes in anticancer studies) using software like AutoDock .
- QSPR models : Relate logP (calculated as 1.8–2.2) to solubility for formulation studies .
Q. How can stereochemical impurities be minimized during synthesis?
- Methodological Answer :
- Chiral resolution : Use of (R)- or (S)-selective enzymes (e.g., lipases) for kinetic resolution of diastereomers .
- Asymmetric catalysis : Chiral ligands like BINAP in transition-metal-catalyzed fluorination .
- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers .
Data Contradiction Analysis
Q. Why do NMR spectra of related compounds show variability in splitting patterns for the fluoromethyl group?
- Methodological Answer : Splitting (e.g., doublets vs. triplets) depends on:
- Solvent effects : Polar solvents (DMSO-d6) vs. CDCl3 alter hydrogen bonding, affecting coupling constants .
- Conformational dynamics : Rotamers in solution lead to averaged signals; low-temperature NMR (−40°C) can resolve distinct conformers .
Experimental Design Considerations
Q. What strategies optimize the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Under inert gas (Ar) at −20°C to prevent Boc group hydrolysis .
- Lyophilization : Freeze-drying aqueous solutions minimizes decomposition .
- Stability assays : Monitor by HPLC over 72 hours at varying pH (4–8) to identify degradation pathways .
Functional Group Reactivity
Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
